molecular formula C4H5ClO2 B2559598 1-Chlorocyclopropane-1-carboxylic acid CAS No. 108817-35-2

1-Chlorocyclopropane-1-carboxylic acid

Cat. No.: B2559598
CAS No.: 108817-35-2
M. Wt: 120.53
InChI Key: RSSNICRIXPNUQK-UHFFFAOYSA-N
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Description

1-Chlorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₄H₅ClO₂. It is a cyclic carboxylic acid with a chlorine atom attached to the cyclopropane ring. This compound is known for its unique chemical properties and its utility in various synthetic processes.

Biochemical Analysis

Biochemical Properties

Its structural analog, 1-Aminocyclopropane-1-carboxylic acid (ACC), is known to be a precursor to the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs)

Cellular Effects

Acc, its structural analog, has been shown to influence a wide variety of vegetative and developmental processes in plants

Molecular Mechanism

As mentioned earlier, its structural analog ACC is converted to ethylene by ACC oxidase . Whether 1-Chlorocyclopropane-1-carboxylic acid undergoes similar enzymatic reactions or has unique interactions with biomolecules remains to be explored.

Metabolic Pathways

Acc, its structural analog, is involved in the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . It is possible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Acc, its structural analog, is known to be transported throughout the plant over short and long distances . Future studies could investigate whether this compound has similar transport mechanisms.

Subcellular Localization

Acc oxidase, the enzyme that converts ACC to ethylene, has been found to be mainly located in the cytosol of apple fruit pericarp tissue . Future studies could investigate the subcellular localization of this compound and any effects on its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorocyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropane with chlorine gas under photochemical conditions, leading to the formation of chlorocyclopropane, which can then be further reacted to produce this compound . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

    Reduction Reactions: The compound can be reduced to cyclopropane-1-carboxylic acid under specific conditions.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted cyclopropane carboxylic acids.

    Reduction: Cyclopropane-1-carboxylic acid.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1-Chlorocyclopropane-1-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Chlorocyclopropane-1-carboxylic acid is unique due to its chlorine atom, which enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

1-chlorocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSNICRIXPNUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108817-35-2
Record name 1-chlorocyclopropane-1-carboxylic acid
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